molecular formula C11H9Cl2N3O3 B8411868 Ethyl (3-amino-2,4-dichloro-5-cyanophenyl)-oxamate

Ethyl (3-amino-2,4-dichloro-5-cyanophenyl)-oxamate

Cat. No. B8411868
M. Wt: 302.11 g/mol
InChI Key: LLKGXBKFLAVFGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04091011

Procedure details

A solution of 32.3 g. (0.16 mole) of 2,4-dichloro-3,5-diaminobenzonitrile in 100 ml. of dimethyl-formamide, 250 ml. of ethyl acetate and 38.4 g. (0.38 mole) of triethylamine is cooled to 0° in an ice bath. To the solution is added 51.87 g. (0.38 mole) of ethyl oxalyl chloride and the temperature is kept below 18°. The reaction mixture is stirred in the ice-bath for 1 hour and allowed to warm to room temperature overnight.
Name
2,4-dichloro-3,5-diaminobenzonitrile
Quantity
0.16 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.38 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ethyl oxalyl chloride
Quantity
0.38 mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([NH2:10])=[C:8]([Cl:11])[C:7]([NH2:12])=[CH:6][C:3]=1[C:4]#[N:5].CN(C)[CH:15]=[O:16].C(N(CC)CC)C.[C:25]([O:28][CH2:29][CH3:30])(=[O:27])C>>[NH2:10][C:9]1[C:8]([Cl:11])=[C:7]([NH:12][C:15](=[O:16])[C:25]([O:28][CH2:29][CH3:30])=[O:27])[CH:6]=[C:3]([C:4]#[N:5])[C:2]=1[Cl:1]

Inputs

Step One
Name
2,4-dichloro-3,5-diaminobenzonitrile
Quantity
0.16 mol
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=C1N)Cl)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0.38 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
ethyl oxalyl chloride
Quantity
0.38 mol
Type
reactant
Smiles
Step Five
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the solution is added 51.87 g
CUSTOM
Type
CUSTOM
Details
is kept below 18°

Outcomes

Product
Name
Type
Smiles
NC=1C(=C(C=C(C1Cl)C#N)NC(C(=O)OCC)=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.